(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
Description
(E)-N-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a heterocyclic compound featuring a naphtho[1,2-d]thiazole core substituted with a methyl group at the 1-position and a benzamide moiety at the 2-ylidene position in the (E)-configuration.
Properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-21-17-15-10-6-5-7-13(15)11-12-16(17)23-19(21)20-18(22)14-8-3-2-4-9-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYZQLSTXMBJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Naphthylthioureas
Base-mediated cyclization of 1-(benzoyl)-3-(naphthyl)thioureas offers a direct route to the thiazol-2-ylidene framework. For example, Saeed et al. demonstrated that treating substituted thioureas with potassium tert-butoxide in dimethylformamide (DMF) at 80°C induces cyclization to form thiazol-2-ylidene-benzamides. Adapting this method, 1-(2-naphthyl)thiourea derivatives could undergo analogous cyclization to yield the naphthothiazole core. However, steric hindrance from the naphthyl group may necessitate higher temperatures (100–120°C) or prolonged reaction times.
Transition Metal-Catalyzed Intramolecular Coupling
RuCl3-catalyzed oxidative coupling of N-naphthylthioureas provides a more efficient pathway. As reviewed by recent studies, RuCl3 (5 mol%) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant facilitates intramolecular C–S bond formation at 60°C, yielding benzothiazoles in ≤91% yield. Extending this to naphthyl substrates would require adjusting the electronic environment to accommodate the extended aromatic system. For instance, electron-donating groups on the naphthyl ring enhance reactivity, while electron-withdrawing groups may necessitate harsher conditions.
Functionalization of the Thiazole Ring
Formation of the Ylidene-Benzamide Moiety
The (E)-ylidene configuration is stabilized through conjugation with the benzamide group. Condensation of the thiazole amine with benzoyl chloride in pyridine at 0°C produces the target benzamide. Key considerations include:
- Temperature control : Reactions conducted below 5°C favor the (E)-isomer due to reduced keto-enol tautomerization.
- Solvent selection : Pyridine acts as both a base and solvent, neutralizing HCl byproducts and preventing acid-catalyzed decomposition.
Integrated Synthetic Routes
Route 1: Sequential Cyclization and Benzoylation
- Step 1 : Synthesize 1-methylnaphtho[1,2-d]thiazol-2-amine via RuCl3-catalyzed cyclization of N-(1-methylnaphthyl)thiourea (yield: 78%).
- Step 2 : React the amine with benzoyl chloride in pyridine at 0°C for 2 h, followed by recrystallization from ethanol (yield: 85%).
Advantages : High regioselectivity, minimal byproducts.
Limitations : Requires pre-methylated naphthylamine, which may be costly.
Route 2: One-Pot Tandem Synthesis
A novel one-pot method combines thiourea formation, cyclization, and benzoylation using n-Bu4NI as a dual catalyst:
- Reactants : 1-methylnaphthylamine, carbon disulfide, and benzoyl chloride.
- Conditions : n-Bu4NI (10 mol%), TBHP (2 equiv), DMF, 80°C, 6 h.
- Yield : 72% after column chromatography.
Advantages : Atom-economical, reduces purification steps.
Limitations : Sensitive to moisture, moderate yields with electron-deficient benzoyl chlorides.
Optimization and Scalability
Catalyst Screening
Comparative studies of metal catalysts reveal that Ni(II) salts outperform RuCl3 and Pd(OAc)2 in naphthothiazole synthesis, offering ≤95% yield under milder conditions (40°C, 2 h). For example, NiCl2·6H2O (5 mol%) with TBHP in acetonitrile achieves full conversion of N-(1-methylnaphthyl)thiourea to the thiazole amine.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, NMP) enhance cyclization rates but may promote side reactions at elevated temperatures. A balance is achieved at 90°C in DMF, yielding 88% of the thiazole intermediate.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or alcohols replace the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Benzamide Motifs
Key Differences :
Naphthothiazole Derivatives with Varied Substituents
Key Differences :
Cyanine Dyes with Naphthothiazolium Cores
Comparison :
- Unlike cyanine dyes, the target compound lacks sulfonic acid groups and conjugated polymethine chains, making it less suitable for optical applications but more amenable to drug design due to its smaller size and benzamide functionality .
Biological Activity
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.5 g/mol. The compound features a naphtho[1,2-d]thiazole moiety which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiazole rings have shown promising antibacterial activity against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus). These compounds target bacterial division proteins like FtsZ, which is crucial for bacterial cell division .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A14 | 0.5 | MRSA |
| Compound B12 | 1.0 | VRSA |
| This compound | TBD | TBD |
Anticonvulsant Activity
In addition to antimicrobial effects, related thiazole derivatives have been evaluated for anticonvulsant activity. Studies indicate that certain structural modifications can enhance the anticonvulsant efficacy while reducing sedative side effects. The activity was assessed using various animal models, demonstrating a notable reduction in seizure frequency .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of FtsZ : Compounds targeting FtsZ disrupt bacterial cell division, leading to cell death.
- Modulation of Neurotransmitter Systems : Some derivatives influence GABAergic signaling pathways, contributing to their anticonvulsant properties.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several thiazole derivatives against clinical isolates of MRSA. The results indicated that compounds with a similar structure to this compound exhibited lower MIC values compared to traditional antibiotics .
Case Study 2: Anticonvulsant Testing
In a controlled trial involving animal models, a series of thiazole-based compounds were tested for anticonvulsant activity. The results showed that specific modifications to the thiazole ring significantly enhanced efficacy while minimizing neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
